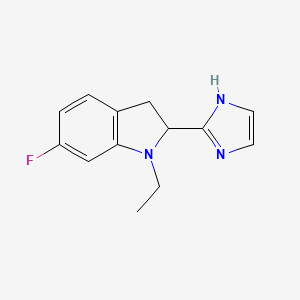

![molecular formula C28H26FN7O B2576050 N-(2-(4-(4-(4-fluorophényl)pipérazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-2-naphtalèneamide CAS No. 1021025-72-8](/img/structure/B2576050.png)

N-(2-(4-(4-(4-fluorophényl)pipérazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-2-naphtalèneamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

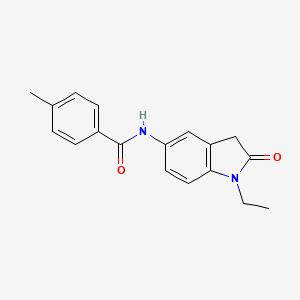

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C28H26FN7O and its molecular weight is 495.562. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteur des transporteurs nucléotidiques équilibrants humains

Ce composé a été étudié comme inhibiteur des transporteurs nucléotidiques équilibrants humains (ENT). Les ENT jouent un rôle vital dans la synthèse des nucléotides, la régulation de la fonction de l'adénosine et la chimiothérapie . Le composé s'est avéré plus sélectif pour ENT2 que pour ENT1 .

Études de relation structure-activité

Le composé a été utilisé dans des études de relation structure-activité. Ces études visent à comprendre la relation entre la structure chimique d'une molécule et son activité biologique .

Activité antifongique

Certains analogues de ce composé ont été testés pour leur activité antifongique. Cependant, les résultats révèlent que ces composés n'ont aucune activité antifongique contre certains isolats cliniques .

Inhibiteur des enzymes uréases

Le composé a des applications potentielles dans la prévention des infections bactériennes uréolytiques. Les bactéries hautement pathogènes colonisent et se maintiennent à l'aide d'une enzyme appelée uréase. L'inhibition des enzymes uréases peut être une méthode prometteuse pour prévenir ces infections .

Découverte de médicaments

Le composé peut être utilisé dans la découverte de médicaments, en particulier dans le développement de nouveaux inhibiteurs pour les ENT .

Recherche pharmacologique

Le composé peut être utilisé dans la recherche pharmacologique, en particulier pour étudier les mécanismes d'action des inhibiteurs des ENT .

Mécanisme D'action

Target of Action

The primary target of the compound N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .

Biochemical Pathways

The inhibition of ENTs by N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide affects the nucleotide synthesis pathway and the regulation of adenosine function

Result of Action

The molecular and cellular effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide’s action include the reduction of uridine uptake in ENT1 and ENT2 .

Analyse Biochimique

Biochemical Properties

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to certain receptors, including sigma receptors and serotonin receptors . The interaction with sigma receptors suggests potential applications in modulating neurotransmitter release and influencing cellular signaling pathways. Additionally, the compound’s affinity for serotonin receptors indicates its potential role in regulating mood and behavior.

Cellular Effects

The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with sigma receptors can lead to alterations in calcium signaling, which is crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation. Furthermore, the compound’s impact on serotonin receptors can affect gene expression related to mood regulation and stress response.

Molecular Mechanism

The molecular mechanism of action of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s binding to sigma receptors is believed to modulate the activity of ion channels and G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. Additionally, its interaction with serotonin receptors can result in the inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft and enhancing neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function . The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can maintain its biochemical activity and continue to modulate cellular functions such as calcium signaling and neurotransmitter release.

Dosage Effects in Animal Models

The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide vary with different dosages in animal models . At lower doses, the compound has been shown to exert beneficial effects on mood regulation and stress response by enhancing serotonin neurotransmission. At higher doses, the compound may exhibit toxic or adverse effects, including alterations in cardiovascular function and potential neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by cytochrome P450 enzymes. These metabolic processes result in the formation of metabolites that may retain or alter the compound’s biochemical activity. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with equilibrative nucleoside transporters (ENTs), which facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins within the cytoplasm and extracellular matrix play a role in its localization and accumulation in specific tissues. The compound’s distribution profile is crucial for understanding its therapeutic potential and potential side effects.

Subcellular Localization

The subcellular localization of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize within the endoplasmic reticulum, mitochondria, and nucleus, where it exerts its biochemical effects. The presence of specific targeting signals within its structure facilitates its transport to these subcellular locations, enabling it to modulate cellular functions at multiple levels.

Propriétés

IUPAC Name |

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN7O/c29-23-7-9-24(10-8-23)34-13-15-35(16-14-34)26-25-18-33-36(27(25)32-19-31-26)12-11-30-28(37)22-6-5-20-3-1-2-4-21(20)17-22/h1-10,17-19H,11-16H2,(H,30,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWSGAMTJHMTAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

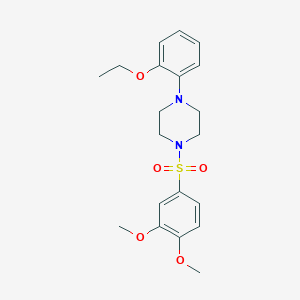

![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)

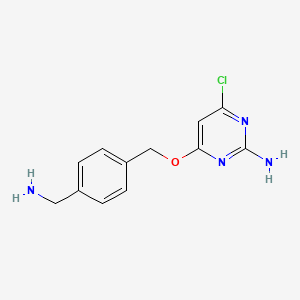

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)

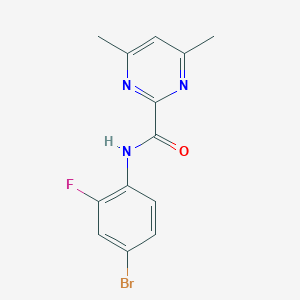

![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575974.png)

![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2575978.png)

![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2575982.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2575984.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide](/img/structure/B2575985.png)